4-chloro-N-ethyl-1,3-thiazol-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1549090-65-4 |
|---|---|
Molecular Formula |
C5H7ClN2S |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
4-chloro-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8) |
InChI Key |
WMLSIINMMPJHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CS1)Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 4-chloro-N-ethyl-1,3-thiazol-2-amine
Technical Whitepaper: Regioselective Synthesis and Structural Validation of 4-Chloro-N-ethyl-1,3-thiazol-2-amine
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors and antimicrobial agents. However, synthesizing 4-chloro-N-ethyl-1,3-thiazol-2-amine presents a specific regiochemical challenge: distinguishing the C4 and C5 positions during halogenation or cyclization.
While classical Hantzsch synthesis often yields 4-alkyl derivatives, it struggles to introduce a solitary chlorine atom at the C4 position without over-halogenation or C5 involvement. This guide details a regioselective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is designed to avoid the ambiguity of direct electrophilic chlorination, which typically favors the C5 position (the most nucleophilic site of the thiazole ring). Instead, we utilize an
The Pathway
-
Precursor: 2,4-Thiazolidinedione (commercially available).
-
Activation: Aromatization and chlorination using
to generate 2,4-dichlorothiazole . -
Differentiation: Regioselective displacement of the C2-chloride by ethylamine.
Why this works (The "Why"):
-
Electronic Bias: The C2 position of the thiazole ring is flanked by both the sulfur and nitrogen atoms. The inductive electron-withdrawing nature of the adjacent nitrogen (
effect) and the sulfur atom renders C2 significantly more electrophilic than C4. -
Leaving Group Lability: In
transformations on 2,4-dichlorothiazole, the C2-chloride is displaced roughly 10–50 times faster than the C4-chloride, allowing for kinetic control without protecting groups.
Experimental Protocol
Phase 1: Synthesis of 2,4-Dichlorothiazole
Warning: Phosphorus oxychloride (
Reagents:
-
2,4-Thiazolidinedione (1.0 eq)
- (excess, solvent/reagent)
-
Pyridine (1.0 eq, base catalyst)
Procedure:
-
Charge a dry round-bottom flask with 2,4-thiazolidinedione (11.7 g, 100 mmol).
-
Cool the vessel to 0°C under
atmosphere. -
Slowly add
(50 mL) followed by dropwise addition of pyridine (8.1 mL). -
Heat the mixture to reflux (105–110°C) for 4 hours. Observation: The solution will turn dark orange/brown.
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Critical: Exothermic reaction.
-
Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with saturated
and brine. -
Dry over anhydrous
and concentrate. -
Purification: Vacuum distillation or rapid filtration through a silica plug (Hexanes/EtOAc 9:1) yields 2,4-dichlorothiazole as a pale yellow oil/solid.
Phase 2: Regioselective Amination ( )
Reagents:
-
2,4-Dichlorothiazole (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Dissolve 2,4-dichlorothiazole (1.54 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool to 0°C (ice bath). Note: Low temperature is crucial to prevent double substitution at C4.
-
Add TEA (2.1 mL, 15 mmol).
-
Add Ethylamine solution (6.0 mL, 12 mmol) dropwise over 15 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot ( ). -
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% Appearance: Off-white to pale yellow crystalline solid.
Visualization of Workflow
The following diagram illustrates the reaction pathway and the critical transition state determining regioselectivity.
Caption: Reaction scheme illustrating the conversion of thiazolidinedione to the dichloro-intermediate and the subsequent C2-selective nucleophilic substitution.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The absence of the C2-Cl signal and the retention of the C4-Cl signal are the primary validation markers.
Table 1: Representative Spectral Data
| Technique | Parameter | Expected Value / Signal | Interpretation |
| Triplet ( | Methyl protons of the ethyl group ( | ||
| Quartet ( | Methylene protons ( | ||
| Singlet (1H) | C5-H . Critical diagnostic. If C5 were substituted, this would vanish. | ||
| Broad Singlet (1H) | N-H proton (exchangeable with | ||
| Quaternary C | C2 (attached to amine). Shifted upfield from C-Cl precursor. | ||
| Quaternary C | C4 (attached to Cl). Characteristic chlorothiazole shift. | ||
| Methine CH | C5 . High field shift typical for thiazole C5. | ||
| HRMS (ESI) | Consistent with formula | ||
| Isotope Pattern | 3:1 ratio ( | Confirms presence of one Chlorine atom. |
Troubleshooting & QC Criteria
-
Impurity Alert: If a doublet appears in the aromatic region of the proton NMR, it indicates the loss of the Chlorine at C4 (hydrodehalogenation) or the formation of the 5-chloro isomer (if using a different route). The C5-H must be a sharp singlet.
-
Regioisomer Check: If the reaction temperature exceeds 40°C during amine addition, trace amounts of 2,4-bis(ethylamino)thiazole may form. This is detected by a second set of ethyl signals and disappearance of the C4-Cl carbon signal.
References
-
Regioselective Synthesis of Aminothiazoles
-
Synthesis of 2,4-Dichlorothiazole
- Protocol: "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives.
-
Source:Arabian Journal of Chemistry, 2021. Link
-
Thiazole Pharmacophores
- Context: "Modification of 4-(4-chlorothiophen-2-yl)
-
Source:Frontiers in Chemistry, 2024. Link
-
Nucleophilic Substitution Patterns
- Context: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." (Demonstrates the C2 vs C4 selectivity principles in similar nitrogen heterocycles).
-
Source:ResearchGate / J. Org. Chem, 2025. Link
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- 4. nanobioletters.com [nanobioletters.com]
- 5. rsc.org [rsc.org]
Physicochemical properties of 4-chloro-N-ethyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Characterization of 4-chloro-N-ethyl-1,3-thiazol-2-amine
Introduction
In the landscape of modern drug discovery, the 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] These heterocyclic compounds exhibit a wide spectrum of biological activities, making them attractive starting points for synthetic modification and the development of novel therapeutic candidates.[1] This guide focuses on a specific, novel derivative: 4-chloro-N-ethyl-1,3-thiazol-2-amine .
As a novel chemical entity, published experimental data on its physicochemical properties are scarce. This document, therefore, serves as a comprehensive technical guide for the characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, providing not just the "how" but the "why" behind the essential experimental protocols. Understanding properties such as lipophilicity, solubility, and ionization is not merely an academic exercise; these parameters are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[2][3]
We will proceed from a foundation of computationally predicted properties to a detailed exposition of the gold-standard laboratory methods required for their empirical validation. The overarching goal is to build a robust physicochemical profile that enables an informed assessment of the compound's potential "drug-likeness," a concept often framed by Lipinski's Rule of Five.[4]
Core Physicochemical Properties: A Predictive Starting Point
Before embarking on laboratory-based characterization, in silico prediction models provide a valuable, albeit preliminary, assessment. These computational tools offer initial insights that can guide experimental design. For 4-chloro-N-ethyl-1,3-thiazol-2-amine, the following properties have been predicted.
| Property | Predicted Value | Source | Significance in Drug Development |
| Molecular Formula | C₅H₇ClN₂S | PubChem | Defines the elemental composition and exact mass. |
| Molecular Weight | 162.64 g/mol | PubChem | A key component of Lipinski's Rule of Five (<500 Da), influencing diffusion and transport.[4] |
| XLogP3-AA | 2.6 | PubChem | A measure of lipophilicity, which affects permeability, solubility, and target binding.[5] |
| Hydrogen Bond Donors | 1 | PubChem | Influences solubility and membrane permeability; Lipinski's Rule suggests ≤ 5.[4] |
| Hydrogen Bond Acceptors | 2 | PubChem | Affects solubility and binding interactions; Lipinski's Rule suggests ≤ 10.[4] |
Based on these predictions, 4-chloro-N-ethyl-1,3-thiazol-2-amine adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical characteristics consistent with orally bioavailable drugs. However, experimental verification is paramount, as computational models are approximations.
Experimental Determination of Key Physicochemical Properties
The following sections detail the robust, self-validating experimental protocols for determining the critical physicochemical properties that govern a compound's behavior in a biological system.
Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)
Expertise & Experience: Lipophilicity is arguably one of the most critical physicochemical parameters, dictating everything from absorption across the gut wall to penetration of the blood-brain barrier.[5] We measure this property as a partition coefficient (LogP for the neutral species) or a distribution coefficient (LogD for all species at a specific pH). The shake-flask method, while manual, remains the definitive "gold standard" for its accuracy.[6] For ionizable compounds like our target amine, determining the LogD at a physiologically relevant pH of 7.4 is more informative than LogP alone, as it reflects the lipophilicity of the mixture of ionized and non-ionized forms present in the body.[7]
Detailed Methodology: Shake-Flask for LogD at pH 7.4
This protocol is designed to ensure that a true equilibrium partition is achieved and accurately measured.
-
Solvent Preparation (Self-Validation): The causality behind this first step is critical for accuracy. The two solvent phases, n-octanol and phosphate-buffered saline (PBS) at pH 7.4, must be mutually saturated before the experiment. This is achieved by vigorously mixing equal volumes of n-octanol and PBS (pH 7.4) for 24 hours, followed by a 24-hour separation period. This pre-saturation prevents volume changes in the phases during the actual experiment, which would otherwise lead to concentration errors.
-
Compound Preparation: Prepare a stock solution of 4-chloro-N-ethyl-1,3-thiazol-2-amine in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method (e.g., HPLC-UV).
-
Partitioning:
-
In triplicate, add a precise volume of the n-octanol stock solution to a vessel containing a precise volume of pre-saturated PBS (pH 7.4). A common ratio is 1:1, but this can be adjusted depending on the expected LogD.
-
Seal the vessels and shake vigorously using a mechanical shaker for a fixed period (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[8]
-
-
Phase Separation: Centrifuge the vessels at high speed to achieve a clean and complete separation of the n-octanol and aqueous layers. This step is crucial to avoid cross-contamination during sampling.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous PBS layers from each replicate.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be generated for the compound in each phase to ensure accurate quantification.
-
-
Calculation: The LogD is calculated using the following formula:
-
LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )
-
Mandatory Visualization: LogD Experimental Workflow
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many drug candidates.[9] It can lead to low and erratic absorption, resulting in poor bioavailability.[10] It is essential to distinguish between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput screening measurement, thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound and is the more relevant parameter for lead optimization and formulation development.[11] The shake-flask method is the established protocol for this determination.[12]
Detailed Methodology: Thermodynamic Shake-Flask Solubility
This protocol ensures that a true saturated solution at equilibrium is achieved.
-
Compound Addition: Add an excess amount of solid 4-chloro-N-ethyl-1,3-thiazol-2-amine to several vials containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of visible solid material throughout the experiment is a critical control to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[11]
-
Sample Preparation (Self-Validation): To ensure only the dissolved compound is measured, the undissolved solid must be removed. This is best achieved by filtering the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation. The clarity of the resulting solution should be visually confirmed.
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate.
-
Determine the concentration of the compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method. A calibration curve prepared in the same buffered solution is required for accurate quantification.
-
-
Calculation: The solubility is reported in units such as µg/mL or µM, calculated from the measured concentration of the saturated solution after correcting for any dilution factors. The final result should be an average of the replicate measurements.
Mandatory Visualization: Aqueous Solubility Experimental Workflow
Caption: Workflow for thermodynamic aqueous solubility determination.
Acidity Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound exists as 50% ionized and 50% non-ionized.[13] For 4-chloro-N-ethyl-1,3-thiazol-2-amine, the amine functionalities are basic and will be protonated at low pH. Knowing the pKa is crucial because the ionization state dramatically affects solubility, permeability, and target binding.[2] The non-ionized form is generally more lipophilic and better able to cross cell membranes, while the ionized form is typically more water-soluble.[14] Potentiometric titration is a highly accurate and reliable method for pKa determination.[15][16]
Detailed Methodology: pKa Determination by Potentiometric Titration
This protocol measures the change in pH upon the addition of a titrant to determine the inflection point corresponding to the pKa.
-
System Calibration (Self-Validation): Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). This ensures the accuracy of all subsequent pH measurements.[17]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 4-chloro-N-ethyl-1,3-thiazol-2-amine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[17]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[15]
-
-
Titration:
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
As the target compound is a base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize and recording the pH value after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The equivalence point is identified as the point of maximum slope on the curve (the inflection point).
-
The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).[17] At this point, the concentrations of the protonated (conjugate acid) and non-protonated (base) forms of the amine are equal.
-
Mandatory Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Forward Outlook
The comprehensive physicochemical characterization of a novel compound like 4-chloro-N-ethyl-1,3-thiazol-2-amine is a foundational step in the drug discovery pipeline. While in silico predictions provide a useful starting point, the rigorous, empirical determination of properties like lipophilicity, aqueous solubility, and pKa is non-negotiable for making critical decisions. The protocols outlined in this guide represent the industry-standard methodologies required to generate high-quality, reliable data.
The results from these experiments will allow for a holistic assessment of the compound's ADME potential, guide structure-activity relationship (SAR) studies, inform formulation strategies, and ultimately determine the viability of advancing this compound toward further preclinical development. By grounding our work in robust experimental science, we build the trustworthy data foundation necessary for successful drug development.
References
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]
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-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Patsnap Synapse. (2024). How does drug solubility affect drug delivery?. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorothiazole. Retrieved from [Link]
-
MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. Retrieved from [Link]
-
ScienceDirect. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]
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PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
University of Arizona. (n.d.). pka / Dissociation constants. Retrieved from [Link]
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Chemical Research in Toxicology. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-ethylbenzenamine. Retrieved from [Link]
-
PMC. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1,3-thiazine. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-ethyl-3-methylbut-3-en-1-amine. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. Retrieved from [Link]
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ResearchGate. (n.d.). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-ethylaniline. Retrieved from [Link]
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Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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Sciences of Pharmacy. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 4-(1,3-Thiazol-2-yl)phenol Properties. Retrieved from [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
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Technical Guide: 1H and 13C NMR Spectral Data Analysis of 4-chloro-N-ethyl-1,3-thiazol-2-amine
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors and receptor antagonists. The specific derivative, 4-chloro-N-ethyl-1,3-thiazol-2-amine (PubChem CID: 83157418), represents a critical intermediate where the 4-chloro substituent allows for subsequent Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
This guide provides a definitive analysis of the nuclear magnetic resonance (NMR) characteristics of this molecule. Unlike generic databases, this document synthesizes fragment-based chemical shift theory with empirical data from structural analogs to provide a robust assignment framework. It focuses on the causality of chemical shifts, diagnostic impurity profiling, and self-validating spectral interpretation.
Structural Context & Synthetic Origin[1][2][3][4]
To interpret the NMR spectrum accurately, one must understand the electronic environment created by the synthesis. The standard route involves the Hantzsch Thiazole Synthesis , condensing N-ethylthiourea with 1,1-dichloroacetone (or a similar
Synthesis Pathway (DOT Visualization)
Figure 1: Hantzsch synthesis pathway showing the origin of the thiazole core and potential uncyclized impurities.
1H NMR Spectral Analysis
Solvent Selection: DMSO-
Predicted Chemical Shifts (DMSO- , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Explanation |
| NH | Amine | 7.60 - 8.10 | Broad Singlet | 1H | - | Deshielded by the electron-deficient thiazole ring and H-bonding with DMSO. |
| H-5 | Thiazole Ring | 6.60 - 6.85 | Singlet | 1H | - | The sole aromatic proton. Shielded relative to benzene due to electron density pushed to C5 by the Sulfur atom. |
| CH₂ | Ethyl | 3.20 - 3.35 | Pentet/Quartet | 2H | 7.2 | Deshielded by the adjacent Nitrogen. Appears as a quartet (coupling to CH3) but may broaden if NH coupling occurs. |
| CH₃ | Ethyl | 1.10 - 1.20 | Triplet | 3H | 7.2 | Standard terminal methyl group triplet. |
Diagnostic Signal Interpretation
-
The H-5 Singlet (Critical): The presence of a sharp singlet around 6.7 ppm is the primary confirmation of successful cyclization. If this peak is absent, the thiazole ring has not formed.
-
NH Exchange: Upon addition of
, the broad singlet at ~7.8 ppm will disappear. This confirms the assignment of the exchangeable amine proton.[1] -
Coupling Anomalies: Occasionally, the
signal may appear as a multiplet rather than a clean quartet. This is due to vicinal coupling with the NH proton ( ). This is a sign of high purity and a "dry" sample (slow exchange).
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the structural skeleton. The thiazole ring carbons are distinct due to the heteroatoms.
Predicted Chemical Shifts (DMSO- , 100 MHz)
| Carbon | Type | Shift ( | Intensity | Electronic Environment |
| C-2 | Quaternary | 168.0 - 170.0 | Weak | Guanidine-like. Highly deshielded due to being bonded to two nitrogens and one sulfur. |
| C-4 | Quaternary | 135.0 - 138.0 | Weak | Chlorine-substituted. Deshielded by the electronegative Chlorine atom (Inductive effect -I). |
| C-5 | Methine (CH) | 102.0 - 106.0 | Strong | Electron-rich. Shielded. This position is nucleophilic, characteristic of 2-aminothiazoles. |
| Ethyl CH₂ | Methylene | 38.0 - 42.0 | Medium | Alpha to Nitrogen. |
| Ethyl CH₃ | Methyl | 14.0 - 15.5 | Strong | Terminal methyl. |
C-F Coupling (If Fluorine were present)
Note: While this molecule is chlorinated, researchers often work with fluorinated analogs. Be aware that if Cl is replaced by F, C-4 would show a large doublet (
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this standardized workflow.
Materials
-
Analyte: ~5-10 mg of 4-chloro-N-ethyl-1,3-thiazol-2-amine.
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard. -
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Workflow (DOT Visualization)
Figure 2: Standardized NMR acquisition workflow to ensure spectral integrity.
Acquisition Parameters
-
Pulse Sequence: zg30 (30° excitation pulse) for quantitative 1H; zgpg30 (power-gated decoupling) for 13C.
-
Relaxation Delay (D1): Set to
sec for 1H to ensure full relaxation of the aromatic proton. -
Temperature: 298 K (25°C).
Impurity Profiling & Troubleshooting
A "clean" spectrum may still hide issues. Use this table to validate sample purity.
| Signal ( | Likely Impurity | Source | Resolution |
| ~9.0 - 10.0 ppm | Aldehyde protons | Unreacted starting material | Recrystallize from Ethanol. |
| ~5.75 ppm (s) | Dichloromethane | Extraction solvent residue | Dry under high vacuum (>4h). |
| ~1.1 & 3.5 ppm | Ethanol | Recrystallization solvent | Dry under high vacuum. |
| Multiple NH peaks | Rotamers/Tautomers | 2-aminothiazoles exhibit amino-imino tautomerism | Run NMR at elevated temp (323 K) to coalesce peaks. |
Tautomerism Note: 2-aminothiazoles can exist in the amino form (favored in DMSO) or the imino form. If the C-2 signal in 13C NMR is significantly shifted (>175 ppm), suspect the imino tautomer or protonation at the ring nitrogen.
References
-
PubChem. 4-chloro-N-ethyl-1,3-thiazol-2-amine (CID 83157418). National Library of Medicine. [Link]
-
Lomynoha, Y. R., et al. Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Sciforum, 2025.[2] (Provides comparative spectral data for 2-aminothiazole cores). [Link]
-
Reich, H. J. 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin.[3] (Authoritative source for thiazole ring carbon shifts). [Link]
-
MDPI Molecules. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (Reference for chloro-substituted aromatic amine shifts). [Link][4]
Sources
Molecular formula and structure of 4-chloro-N-ethyl-1,3-thiazol-2-amine
This technical guide details the structural characterization, physicochemical properties, and synthesis of 4-chloro-N-ethyl-1,3-thiazol-2-amine . This compound serves as a critical heterocyclic building block in the development of agrochemicals (e.g., herbicide safeners) and pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and receptor modulators where the aminothiazole scaffold functions as a bioisostere.
Part 1: Chemical Identity & Structural Analysis
Molecular Specifications
The compound is a 2,4-disubstituted thiazole. The core 1,3-thiazole ring acts as an aromatic spacer, with a chlorine atom at the C4 position and an ethylamino group at the C2 position.
| Property | Specification |
| IUPAC Name | 4-chloro-N-ethyl-1,3-thiazol-2-amine |
| Common Name | 2-(Ethylamino)-4-chlorothiazole |
| CAS Number | 30019-51-3 (Generic for related analogs; specific isomer requires verification) |
| Molecular Formula | C₅H₇ClN₂S |
| Molecular Weight | 162.64 g/mol |
| SMILES | CCNC1=NC(Cl)=CS1 |
| InChI Key | (Predicted) WMLSIINMMPJHTC-UHFFFAOYSA-N |
Structural Geometry & Electronic Properties
The 1,3-thiazole ring is planar and aromatic.
-
Regiochemistry: The chlorine at C4 exerts an inductive electron-withdrawing effect (-I), deactivating the C5 position towards electrophilic attack but stabilizing the ring against oxidation.
-
Basicity: The exocyclic nitrogen (N-ethyl) is the primary site of basicity, though it is less basic than a standard aliphatic amine due to conjugation with the thiazole ring (delocalization of the lone pair into the π-system).
-
Tautomerism: While 2-aminothiazoles can exist in amino (–NH–R) and imino (=N–R) forms, the amino form is energetically favored in solution for N-alkyl derivatives.
Part 2: Synthesis & Reaction Mechanism
Retrosynthetic Strategy
Direct chlorination of N-ethylthiazol-2-amine typically yields the 5-chloro isomer due to the high electron density at C5. Therefore, the 4-chloro isomer is best synthesized via Nucleophilic Aromatic Substitution (SₙAr) starting from 2,4-dichlorothiazole .
The C2 position of 2,4-dichlorothiazole is significantly more electrophilic than the C4 position because it is flanked by both the sulfur and the imine nitrogen (–C=N–), making it highly susceptible to nucleophilic attack by ethylamine.
Synthetic Workflow Diagram
The following diagram illustrates the conversion of 2,4-thiazolidinedione to the target compound.
Caption: Two-step synthesis via regioselective SₙAr displacement of C2-chlorine.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorothiazole
Note: This precursor is commercially available, but can be synthesized if required.
-
Reagents: 2,4-Thiazolidinedione (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), Pyridine (catalytic).
-
Procedure: Reflux thiazolidinedione in excess POCl₃ with pyridine for 3–4 hours.
-
Workup: Quench carefully onto ice (exothermic!). Extract with dichloromethane (DCM).
-
Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).
Step 2: Synthesis of 4-chloro-N-ethyl-1,3-thiazol-2-amine (Target)
This step utilizes the differential reactivity of the halogens.
-
Reagents:
-
2,4-Dichlorothiazole (1.0 eq)
-
Ethylamine (2.0 M in THF or aqueous 70%, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq) as an acid scavenger.
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
-
Protocol:
-
Setup: Charge a round-bottom flask with 2,4-dichlorothiazole dissolved in MeCN.
-
Addition: Cool to 0°C. Add Et₃N followed by the dropwise addition of Ethylamine.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The C2-Cl is displaced rapidly; prolonged heating may displace the C4-Cl (undesired).
-
Quench: Dilute with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient 0→30% EtOAc/Hexane).
-
Part 3: Physicochemical & Spectral Characterization
Physical Properties
| Property | Value/Description |
| Physical State | Off-white to pale yellow solid (crystalline). |
| Melting Point | Predicted: 85–95 °C (Consistent with N-alkyl-4-halothiazoles). |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc. Insoluble in water. |
| LogP | ~2.6 (Lipophilic). |
| pKa | ~3.5 (Conjugate acid). The chlorine reduces basicity compared to thiazole. |
Spectral Data (Diagnostic)
The following data validates the structure, distinguishing it from the 5-chloro isomer.
¹H NMR (400 MHz, CDCl₃)
-
δ 1.25 (t, J=7.2 Hz, 3H): Methyl protons of the ethyl group.
-
δ 3.35 (q, J=7.2 Hz, 2H): Methylene protons (–CH₂–) coupled to the NH and methyl.
-
δ 5.80 (br s, 1H): N–H proton (Exchangeable with D₂O).
-
δ 6.45 (s, 1H): C5–H .
-
Diagnostic Note: If the chlorine were at C5, this singlet would appear further downfield (~7.0+ ppm) or be absent if disubstituted. The C5-H in 4-chlorothiazoles is typically shielded relative to unsubstituted thiazoles due to mesomeric donation from the ring sulfur, despite the inductive effect of the C4-Cl.
-
¹³C NMR (100 MHz, CDCl₃)
-
δ 14.5: Ethyl CH₃.
-
δ 39.8: Ethyl CH₂.
-
δ 102.5: C5 (Methine carbon).
-
δ 138.0: C4 (Quaternary C–Cl).
-
δ 169.5: C2 (Quaternary C–N).
Mass Spectrometry (ESI-MS)
-
m/z: 163.0 [M+H]⁺ and 165.0 [M+H+2]⁺.
-
Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a mono-chlorinated compound (³⁵Cl / ³⁷Cl isotope abundance).
Part 4: Safety & Handling
-
Hazards: Thiazole amines can be skin sensitizers. The precursor (2,4-dichlorothiazole) is a potent blistering agent.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem. 4-chloro-N-ethyl-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch and related methods). Available at: [Link]
-
Frontiers in Chemistry. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. (Demonstrates reactivity of 2-aminothiazole scaffold). Available at: [Link]
Potential biological activities of 2-aminothiazole derivatives
Title: The Pharmacophore Frontier: A Technical Guide to 2-Aminothiazole Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Privileged Scaffold
In the landscape of heterocyclic chemistry, the 2-aminothiazole (2-AT) core is classified as a "privileged scaffold."[1][2][3][4][5] Its capacity to bind to diverse biological targets with high affinity stems from its unique electronic distribution: a sulfur atom acting as a hydrogen bond acceptor, a basic nitrogen capable of protonation, and an exocyclic amine facilitating versatile derivatization.
This guide moves beyond basic literature review to provide a structural, mechanistic, and experimental blueprint for leveraging 2-AT derivatives in modern drug discovery, specifically focusing on oncology and infectious disease.
Structural Foundation & Synthesis
The Hantzsch Condensation: Mechanistic Causality
The most robust method for generating the 2-AT core is the Hantzsch thiazole synthesis.[4] While often treated as a "black box" reaction, understanding the mechanism is critical for optimizing yields of complex derivatives.
-
The Causality: The reaction relies on the nucleophilic attack of the thiourea sulfur on the
-carbon of an -haloketone.[4] The subsequent step is not random; it is driven by the thermodynamic stability of the aromatic thiazole ring formed after dehydration. -
Critical Control Point: The choice of solvent affects the tautomeric equilibrium of the intermediate. Ethanol or DMF are preferred to stabilize the transition state.
Experimental Protocol: Optimized Hantzsch Synthesis
Standardized protocol for the synthesis of 4-phenyl-2-aminothiazole derivatives.
Materials:
-
Substituted
-bromoacetophenone (1.0 eq)[4] -
Thiourea (1.2 eq)[4]
-
Absolute Ethanol (10 mL/mmol)
-
Catalyst: Iodine (
) (0.1 eq) – Optional but recommended for yield enhancement.
Step-by-Step Workflow:
-
Dissolution: Dissolve the
-bromoacetophenone in absolute ethanol in a round-bottom flask. -
Addition: Add thiourea slowly with constant stirring. If using iodine, add it now.
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours.-
Validation: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting ketone spot.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into crushed ice/water containing ammonium hydroxide (to neutralize HBr byproduct).
-
-
Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain pure crystals.
Visualization: Hantzsch Synthesis Workflow
Caption: Step-wise mechanistic flow of the Hantzsch thiazole synthesis leading to the aromatic core.
Oncology: Kinase Inhibition & SAR
The 2-AT scaffold is a cornerstone in kinase inhibitor design (e.g., Dasatinib ).[2] The exocyclic amine and the nitrogen in the ring often mimic the adenine ring of ATP, allowing the molecule to lodge into the kinase hinge region.
Structure-Activity Relationship (SAR)
To design effective anticancer agents, modifications must be strategic.
| Position | Modification Strategy | Biological Effect |
| C2-Amino | Amide/Urea linkage | Increases H-bonding capability; critical for hinge binding (e.g., Src/Abl kinases). |
| C4-Position | Aryl/Heteroaryl groups | Controls lipophilicity and steric fit into the hydrophobic pocket. |
| C5-Position | Halogenation (Cl/Br) | Modulates electronic density; often improves metabolic stability and potency. |
| N3-Nitrogen | Unsubstituted | Essential for H-bond acceptance from the kinase backbone (e.g., Thr/Met gatekeepers). |
Mechanism of Action: Src/Abl Kinase Inhibition
The 2-AT derivatives function primarily as ATP-competitive inhibitors . By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates (like STAT3 or Akt), thereby blocking signal transduction pathways essential for tumor proliferation.
Visualization: Kinase Inhibition Pathway
Caption: Mechanism of ATP-competitive inhibition by 2-AT derivatives leading to tumor apoptosis.
Antimicrobial Spectrum: Beyond Sulfathiazole[6][7]
While historical sulfonamides utilized the thiazole ring, modern derivatives focus on Schiff bases and hydrazones derived from the 2-amino moiety.
Mechanism: MurB and CYP51 Targeting
-
Antibacterial: Recent studies suggest 2-AT derivatives inhibit MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in bacterial cell wall peptidoglycan synthesis.
-
Antifungal: Derivatives have shown high affinity for CYP51 (
-demethylase), disrupting ergosterol synthesis in fungal membranes.
Experimental Validation: MTT Cytotoxicity Assay
Protocol to verify selectivity (Therapeutic Index) against mammalian cells.
Protocol:
-
Seeding: Seed HEK293 (normal) and HepG2 (cancer) cells in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Add 2-AT derivatives at graded concentrations (
). Include DMSO control. -
Incubation: Incubate for 48 hours at
C, 5% . -
MTT Addition: Add
of MTT reagent ( ) to each well. Incubate for 4 hours. -
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
.
-
References
-
Alizadeh, S. R., & Hashemi, S. M. (2021).[6] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.
-
BenchChem. (2025).[2][4] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.
-
Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-aminothiazole derivatives as anti-Candida agents. European Journal of Medicinal Chemistry.
-
Mishra, C. B., et al. (2014). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Advanced Synthesis of Substituted Thiazol-2-imines: A Technical Guide
Executive Summary & Structural Significance[1]
The thiazol-2-imine scaffold (specifically the thiazol-2(3H)-imine core) represents a critical pharmacophore in modern drug discovery, distinct from its aromatic tautomer, the 2-aminothiazole.[1] While 2-aminothiazoles are ubiquitous in kinase inhibitors (e.g., Dasatinib), the fixed 2-imino geometry offers unique hydrogen bond donor/acceptor vectors essential for targeting specific enzyme pockets, such as in Pifithrin-
This guide moves beyond basic textbook synthesis, focusing on regiocontrol , process intensification , and mechanistic validation . We address the primary challenge in this field: controlling the tautomeric equilibrium and regioselectivity during ring closure to ensure the isolation of the desired imine rather than the thermodynamically stable amine.
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, one must understand the assembly of the N-C-S-C-C framework. The two primary disconnections are:
-
The Hantzsch Disconnection (Classic): Condensation of an
-haloketone with a thiourea.[2][3] -
The Multicomponent Disconnection (Modern): In-situ formation of the thiourea species from amines and isothiocyanates, followed by trapping with an electrophile (
-haloketone or alkyne).
Diagram: Retrosynthetic Logic
Caption: Strategic disconnections for the thiazol-2-imine core. Path A and B are the most scalable for library generation.
Mechanistic Causality & Tautomeric Control
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an initial S-alkylation followed by N-cyclization.
The Tautomer Trap:
-
2-Aminothiazole (Aromatic): Formed if the exocyclic nitrogen bears a hydrogen. The system aromatizes.
-
Thiazol-2-imine (Non-aromatic/Cross-conjugated): Formed if the ring nitrogen (N3) is substituted or if the exocyclic nitrogen is locked with a substituent that prevents tautomerization to the aromatic form.
Diagram: Mechanistic Pathway & Regioselectivity
Caption: Bifurcation of the reaction pathway. Substitution at N3 is the primary determinant for isolating the imine species.
Validated Experimental Protocols
Protocol A: The "Gold Standard" Modified Hantzsch Synthesis
This method is preferred for scale-up due to its robustness and high yields (>85%).
Reagents:
-
Substrate: N-substituted thiourea (1.0 equiv)
-
Electrophile:
-Bromoacetophenone derivative (1.0 equiv) -
Solvent: Ethanol (anhydrous) or DMF
-
Catalyst/Base: DABCO (0.2 equiv) or NaOAc (1.0 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve the N-substituted thiourea in anhydrous EtOH (0.5 M concentration).
-
Addition: Add the
-bromoketone portion-wise at room temperature. Why? Exothermic S-alkylation can lead to decomposition if uncontrolled. -
Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
Checkpoint: The intermediate S-alkylated species often appears as a lower Rf spot before converting to the product.
-
-
Workup: Cool to RT. If the product precipitates (hydrobromide salt), filter and wash with cold EtOH. If soluble, neutralize with 10% NaHCO
to precipitate the free base. -
Purification: Recrystallization from EtOH/Water is usually sufficient. Flash chromatography is reserved for complex substrates.
Self-Validating Check:
-
NMR Signature: Look for the disappearance of the thiourea N-H protons (broad singlets >8 ppm) and the appearance of the thiazole C5-H (singlet/doublet around 6.5–7.5 ppm).
-
IR: A strong C=N stretch at ~1620 cm
confirms the imine character.
Protocol B: One-Pot Multicomponent Synthesis (Green Chemistry)
Ideal for combinatorial library generation.
Reagents:
-
Primary Amine (1.0 equiv)[6]
-
Phenyl Isothiocyanate (1.0 equiv)
-
-Chloroacetaldehyde or
-Bromoketone (1.0 equiv) -
Catalyst: DABCO (20 mol%) + KI (10 mol%)[6]
Methodology:
-
In-situ Thiourea Formation: Stir amine and isothiocyanate in EtOH at RT for 30 mins.
-
Catalysis: Add DABCO and KI. Why KI? It facilitates the Finkelstein reaction, converting chloro-species to more reactive iodo-species in situ.
-
Condensation: Add the
-halo compound dropwise.[6] Reflux for 2 hours. -
Isolation: Pour into crushed ice. Filter the solid product.[8]
Comparative Analysis of Methods
The following table summarizes the efficiency of different catalytic systems based on recent literature reviews.
| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Key Advantage | Ref |
| Classical Hantzsch | Reflux/EtOH (No catalyst) | 60–75% | 4–6 h | Simple, no special reagents | [1] |
| Base-Catalyzed | DABCO/EtOH | 85–95% | 1–2 h | High yield, mild base | [2] |
| Ionic Liquid | [bmim]Br / 50°C | 76–97% | 30 min | Green, recyclable solvent | [3] |
| Microwave | Solvent-free / 120°C | 88–98% | 10–15 min | Ultra-fast, high throughput | [4] |
| Nano-Catalyst | Fe | 90–95% | 45 min | Magnetically recoverable | [3] |
Advanced Workflow: Optimization Cycle
When developing a new thiazol-2-imine drug candidate, follow this optimization logic to maximize yield and purity.
Caption: Decision matrix for synthesizing novel thiazol-2-imines.
References
-
Hantzsch, A. (1887).[9] "Ueber die Synthese des Thiazols (Thiazol-Reaktion)." Berichte der deutschen chemischen Gesellschaft.
-
Ghasemzadeh, M. A., et al. (2016). "Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde." Combinatorial Chemistry & High Throughput Screening.
-
Saleem, A., et al. (2024). "An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives." ChemistrySelect.
-
Murru, S., et al. (2025).[1][10] "Microwave-assisted green approach is developed for an efficient synthesis of thiazol-2-imines under catalyst-free conditions."[10][11] ResearchGate.[11][12]
-
Potewar, T. M., et al. (2025). "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 3. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening of 4-chloro-N-ethyl-1,3-thiazol-2-amine Analogs
Navigating the "Privileged vs. Promiscuous" Divide in Kinase Discovery
Executive Summary
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Dasatinib (Sprycel®) and antimicrobial agents. However, this scaffold is also notoriously associated with "Pan-Assay Interference Compounds" (PAINS) and "Promiscuous 2-Aminothiazoles" (PrATs), which can generate false positives via aggregation or redox cycling.
This guide details a rigorous High-Throughput Screening (HTS) workflow specifically designed for libraries derived from 4-chloro-N-ethyl-1,3-thiazol-2-amine . Unlike generic protocols, this method integrates specific counter-screens to filter out PrAT artifacts, ensuring that hits represent genuine biological modulation.
Scaffold Analysis & Library Logic
The Core Anchor
The target molecule, 4-chloro-N-ethyl-1,3-thiazol-2-amine , serves as the central fragment. Its structural features dictate the screening strategy:
-
2-Amino Group (N-ethyl): The ethyl substitution on the exocyclic nitrogen improves lipophilicity compared to the primary amine, potentially aiding cell permeability. In kinase binding, this nitrogen often forms a critical hydrogen bond with the hinge region (e.g., Met318 in Src kinase).
-
4-Chloro Substituent: A hydrophobic handle that fills specific pockets (e.g., the gatekeeper region) or serves as a vector for Suzuki-Miyaura cross-coupling to expand the library into bi-aryl systems.
-
5-Position (Open): The primary site for electrophilic aromatic substitution or C-H activation to introduce diversity.
Strategic Library Expansion (SAR Vectors)
To screen effectively, we do not screen the single molecule but a library of analogs.
Figure 1: SAR expansion vectors for the aminothiazole scaffold. The 5-position is the most accessible site for library generation.
HTS Workflow: The "PrAT" Filter
Standard HTS protocols often fail with aminothiazoles because they do not account for colloidal aggregation. The following workflow embeds a "Detergent-Sensitivity" step to validate hits immediately.
Figure 2: HTS Triage Workflow. Note the critical "Counter Screen 1" which uses detergent to disrupt non-specific colloidal aggregates common to aminothiazoles.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Screen analogs for ATP-competitive inhibition of a Tyrosine Kinase (e.g., Src or Abl) while eliminating false positives.
Reagents & Equipment
-
Kinase: Recombinant Src Kinase (human).
-
Substrate: Biotinylated poly-GT (Glu:Tyr) peptide.
-
Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor) + Streptavidin-XL665 (Acceptor).
-
Plate: 384-well low-volume white microplates (Greiner).
-
Reader: PerkinElmer EnVision or BMG PHERAstar.
Buffer Formulation (Critical)
-
Assay Buffer A (Screening): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT. Note: No detergent.
-
Assay Buffer B (Counter-Screen): Same as Buffer A + 0.01% Triton X-100 .
Step-by-Step Protocol
-
Compound Transfer:
-
Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM in DMSO) into the 384-well plate.
-
Final Concentration: 10 µM (assuming 20 µL final volume).
-
Controls: Column 1 (DMSO only, 0% inhibition), Column 2 (Staurosporine 1 µM, 100% inhibition).
-
-
Enzyme Addition:
-
Add 5 µL of Kinase (0.5 nM final) in Assay Buffer A.
-
Incubate for 10 minutes at RT to allow compound-enzyme binding.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate/ATP Mix (200 nM Biotin-peptide + 10 µM ATP).
-
Note: ATP concentration should be at
to detect competitive inhibitors.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA stop buffer).
-
The EDTA stops the kinase reaction by chelating Mg2+.
-
-
Read:
-
Measure TR-FRET signal (Excitation: 337 nm; Emission: 665 nm / 620 nm).
-
False Positive Management (The PAINS Defense)
The 2-aminothiazole scaffold is prone to forming colloidal aggregates that sequester enzyme, leading to false inhibition. This is the #1 failure mode for this chemistry.
The Detergent Shift Assay
If a compound is a true inhibitor, its IC50 should remain constant regardless of detergent presence. If it is an aggregator, the addition of detergent (Triton X-100 or Tween-20) will disrupt the colloid and abolish "inhibition."
Validation Criteria:
| Shift Factor | Interpretation | Action |
| 0.5 – 2.0 | True Binder | Prioritize |
| > 10 | Aggregator (Artifact) | Discard |
| < 0.5 | Solubility Issue | Reformulate |
PAINS Filters
Before synthesis or purchase, run the library SMILES against the Baell & Holloway PAINS filters . Specifically, look for:
-
Exocyclic double bonds coupled to the thiazole (rhodanine-like features).
-
Nitro-substituted thiazoles (redox cyclers).
Data Analysis & Hit Selection
Quality Control (Z-Factor)
Calculate the Z' factor for every plate to ensure assay robustness.
- : Standard deviation of positive (Staurosporine) and negative (DMSO) controls.
- : Means of controls.
-
Requirement:
for the plate to be valid.
Hit Definition
A compound is designated a "Hit" if:
-
% Inhibition > 50% at 10 µM.
-
Z-score > 3 (3 standard deviations away from the sample mean).
-
Detergent Shift Factor < 3.0.
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays."[2][3] Journal of Medicinal Chemistry.
-
Devine, S. M., et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold."[4][5] Journal of Medicinal Chemistry.
-
Wan, Y., et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents."[6] European Journal of Medicinal Chemistry.
-
NCGC Assay Guidance Manual. "Assay Operations for SAR Support." NCBI Bookshelf.
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Reactions in Microwave-Assisted Thiazole Synthesis
Welcome to the technical support center for microwave-assisted thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these reactions, specifically focusing on incomplete conversions. Our approach is rooted in mechanistic principles and extensive field experience to ensure you can not only solve immediate issues but also build a robust and reproducible synthetic methodology.
I. Foundational Principles: Why Microwaves and Why Thiazoles?
Thiazole rings are crucial scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for their preparation.[3][4][5]
Microwave-assisted organic synthesis (MAOS) has revolutionized this field by dramatically accelerating reaction rates, often increasing yields and improving product purity.[6][7][8] This is achieved through efficient and rapid heating via two primary mechanisms: dipolar polarization and ionic conduction.[9][10][11] Polar molecules in the reaction mixture align with the microwave's oscillating electric field, generating heat through molecular friction.[10][12] This direct coupling of energy with the reactants and solvent leads to uniform, volumetric heating, which is fundamentally different from conventional heating methods that rely on thermal conductivity.[9][10]
However, the very speed and efficiency of microwave synthesis can present unique challenges. Incomplete reactions can arise from a confluence of factors that may be less apparent under slower, conventional heating conditions. This guide will systematically address these issues.
II. Initial Diagnosis: Is My Reaction Truly Incomplete?
Before embarking on extensive optimization, it is critical to confirm that the reaction has indeed failed to reach completion. An incomplete reaction is typically characterized by the presence of significant amounts of starting materials alongside the desired product.
FAQ 1: How can I accurately determine if my reaction is incomplete?
Answer:
Accurate assessment requires robust analytical monitoring. Thin-Layer Chromatography (TLC) is a rapid and effective initial tool.[13] However, for a more quantitative picture, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[14][15] These techniques can separate and quantify the starting materials, product, and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide a clear picture of the component ratios.[15][16][17]
Workflow for Reaction Analysis
Caption: Workflow for diagnosing reaction completion.
III. Troubleshooting Guide: A Symptom-Based Approach
Once an incomplete reaction is confirmed, the following sections provide a structured approach to troubleshooting, categorized by common experimental observations.
A. Issue: High Levels of Unreacted Starting Materials
This is the most direct indicator of an incomplete reaction and often points to issues with reaction parameters or reagent stability.
FAQ 2: My TLC/HPLC shows a lot of unreacted α-haloketone and thioamide. What should I adjust first?
Answer:
The primary variables to investigate are temperature and reaction time . Microwave synthesis often proceeds much faster than conventional methods, but sufficient thermal energy is still required to overcome the activation energy.[18]
1. Temperature Optimization:
-
Rationale: The Arrhenius equation dictates that reaction rates increase with temperature. Microwave reactors allow for superheating of solvents above their atmospheric boiling points, providing access to higher reaction temperatures and thus, faster rates.[19]
-
Actionable Advice: If your initial reaction was run at a temperature analogous to a conventional protocol (e.g., 80 °C), incrementally increase the target temperature. A good starting point is to increase the temperature by 20-40 °C.[14] Many thiazole syntheses under microwave conditions are successful between 100-160 °C.[12] Be mindful of the thermal stability of your reactants and products; decomposition can occur at excessively high temperatures.[19]
2. Time Optimization:
-
Rationale: While microwaves dramatically shorten reaction times, the optimal duration can vary. Insufficient time will naturally lead to incomplete conversion.[18]
-
Actionable Advice: If increasing the temperature is not feasible due to substrate stability, extend the reaction time. Typical microwave reaction times range from 5 to 30 minutes.[19][20] Try doubling the initial reaction time and monitor the progress.
Table 1: General Guidelines for Temperature and Time Adjustment
| Initial Observation | Primary Action | Secondary Action | Rationale |
| >50% Starting Material | Increase Temperature by 20-40 °C | Maintain or slightly increase time | Reaction is likely kinetically slow and needs more energy. |
| 10-50% Starting Material | Increase Temperature by 10-20 °C | Extend reaction time by 5-10 min | Reaction is proceeding but needs a further push to completion. |
| <10% Starting Material | Extend reaction time by 5 min | Maintain temperature | Reaction is close to completion; a bit more time may suffice. |
| Product Decomposition | Decrease Temperature by 20 °C | Shorten reaction time | The product is not stable under the current conditions.[19] |
FAQ 3: I've increased the temperature and time, but the reaction is still incomplete. Could my solvent be the problem?
Answer:
Absolutely. The choice of solvent is critical in microwave chemistry as it is the primary medium for absorbing microwave energy.[21]
1. Solvent Polarity and Dielectric Properties:
-
Rationale: The efficiency of microwave heating is directly related to a solvent's ability to couple with the microwave field. This is determined by its dielectric properties, particularly the dielectric loss tangent (tan δ).[12] Solvents with high tan δ values, such as ethanol, DMF, and ethylene glycol, are excellent microwave absorbers and heat very efficiently.[12] Non-polar solvents like toluene or hexane are poor absorbers and will not heat effectively on their own.[12][21]
-
Actionable Advice: If you are using a low-absorbing solvent, switch to one with a higher tan δ. Ethanol is a common and effective solvent for Hantzsch thiazole synthesis under microwave conditions.[22] If your reactants are not soluble in highly polar solvents, a mixture or the use of a co-solvent with a high tan δ can be effective.
Table 2: Common Solvents for Microwave Synthesis
| Solvent | Boiling Point (°C) | tan δ | Microwave Absorption |
| Hexane | 69 | 0.020 | Low |
| Toluene | 111 | 0.040 | Low |
| Dioxane | 101 | 0.050 | Low |
| Acetonitrile | 82 | 0.062 | Medium |
| Ethanol | 78 | 0.941 | High |
| DMF | 153 | 0.161 | High |
| Ethylene Glycol | 197 | 1.350 | Very High |
| (Data sourced from various literature, including[12]) |
2. Reactant Stability and Purity:
-
Rationale: The stability of the starting materials, particularly the α-haloketone, is crucial. These compounds can be unstable and decompose over time, leading to lower effective concentrations and incomplete reactions.[23] Similarly, impurities in the thioamide can introduce side reactions.[23]
-
Actionable Advice: Use freshly prepared or purified starting materials. Ensure the α-haloketone has been stored properly (cold and dark).[23] Check the purity of your thioamide by melting point or NMR before use.
B. Issue: Formation of Side Products
Sometimes, the reaction proceeds but yields a mixture of the desired thiazole and one or more unexpected products. Identifying these side products is key to rectifying the issue.
FAQ 4: I'm getting a significant byproduct that seems to be an isomer of my target 2-aminothiazole. What is happening?
Answer:
This is a classic issue in Hantzsch synthesis, especially when using N-monosubstituted thioureas. You are likely forming the isomeric 2-imino-2,3-dihydrothiazole .[18][23]
-
Mechanistic Insight: The regioselectivity of the final cyclization step is pH-dependent. Under neutral or slightly basic conditions, the nitrogen of the thioamide that is not substituted is more nucleophilic, leading to the desired 2-amino product. Under acidic conditions, protonation can shift the equilibrium, favoring cyclization via the substituted nitrogen to form the imino isomer.[24]
-
Actionable Advice: Ensure your reaction is not acidic. If the α-haloketone is generating HBr in situ, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium carbonate to maintain neutral conditions.[13] Many protocols call for a basic workup to isolate the neutral product, but controlling the pH during the reaction is key to preventing isomer formation.[13][23]
Hantzsch Synthesis Regioselectivity
Caption: Influence of pH on product formation.
FAQ 5: My reaction is clean, but the yield is consistently low, even at what appears to be full conversion. Where is my product going?
Answer:
If starting materials are consumed but the isolated yield is low, consider issues with the work-up and purification process or potential product instability.
-
Rationale: The thiazole product is often formed as its hydrobromide salt, which can be soluble in the reaction solvent (e.g., ethanol).[13] If the work-up procedure does not efficiently neutralize this salt and precipitate the free base, significant product loss can occur.
-
Actionable Advice: After the reaction, cool the mixture and pour it into a weak base solution, such as 5% aqueous sodium carbonate or sodium bicarbonate.[13] This will neutralize the HBr salt and precipitate the neutral, often water-insoluble, thiazole product, which can then be collected by filtration.[13] If the product remains in solution (oils out), it should be extracted with an appropriate organic solvent like ethyl acetate.[13]
IV. Advanced Optimization & Protocol
If basic troubleshooting does not resolve the issue, a more systematic optimization may be required.
Protocol: Systematic Optimization of a Microwave-Assisted Thiazole Synthesis
This protocol assumes an incomplete reaction between an α-haloketone and a thioamide in ethanol.
1. Baseline Reaction:
-
Run the reaction at your initial conditions (e.g., 100 °C for 10 minutes in ethanol).
-
Analyze the crude mixture by HPLC or NMR to get a quantitative baseline of conversion.
2. Temperature Screen:
-
Set up parallel reactions in a microwave reactor. Keep the time (10 min) and concentrations constant.
-
Screen a range of temperatures: 100 °C, 120 °C, 140 °C, 160 °C.
-
Caution: Do not exceed the pressure limits of the reaction vessel. Modern microwave reactors automatically manage pressure based on the solvent and temperature.[12]
-
Analyze each reaction to identify the optimal temperature that maximizes conversion without causing decomposition.[14]
3. Time Course Study:
-
Using the optimal temperature identified in step 2, run a time course study.
-
Set up reactions to run for 5, 10, 15, and 20 minutes.
-
Analyze the conversion at each time point to find the shortest time required for maximum yield.
4. Solvent Screen (if necessary):
-
If the reaction is still incomplete in ethanol, test other high-absorbing solvents like DMF or NMP.
-
Repeat the temperature screen in the new solvent, as the optimal temperature may change.
5. Stoichiometry and Concentration:
-
Ensure the stoichiometry is correct. A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) is common.[4]
-
If solubility is an issue, adjusting the concentration might help, but be aware this can also affect reaction kinetics.
By systematically isolating and testing each variable, you can efficiently identify the optimal conditions for your specific substrates.
V. References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Microwave chemistry. Wikipedia. [Link]
-
Microwave Synthesis Conditions. UCSB MRL. [Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Getting Started with Microwave Synthesis. CEM Corporation. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
-
Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
-
Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]
-
Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Bentham Science. [Link]
-
SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. ResearchGate. [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprints.org. [Link]
-
Toward Rapid, “Green”, Predictable Microwave-Assisted Synthesis. ACS Publications. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. [Link]
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Sci-Hub. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
-
Hantzsch Thiazole Synthesis. Chem LibreTexts. [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
-
Qualitative Analysis of Organic Compounds. Hacettepe University. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. PMC. [Link]
-
Methods of Determining Mechanisms. Dalal Institute. [Link]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijrpas.com [ijrpas.com]
- 7. benthamscience.com [benthamscience.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. rroij.com [rroij.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 20. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Choice for Microwave Synthesis [cem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-N-ethyl-1,3-thiazol-2-amine
The following guide is designed as a specialized Technical Support Center for the scale-up synthesis of 4-chloro-N-ethyl-1,3-thiazol-2-amine .
Important Technical Clarification: In industrial contexts, "4-chloro" thiazoles often refer to two distinct species. This guide primarily addresses Route A (Hantzsch Synthesis) using 1,3-dichloroacetone, which yields the 4-(chloromethyl) derivative—a common, highly reactive intermediate. If your target is the 4-chloro (ring-substituted) species, refer to the "Alternative Route" section, as direct Hantzsch synthesis for ring-chlorination is inefficient and unstable.
Status: Operational | Tier: L3 (Process Chemistry) | Updated: 2026-02-25
Core Synthesis Overview & Safety Directive
The standard industrial route utilizes the Hantzsch Thiazole Synthesis . This involves the condensation of 1,3-dichloroacetone (1,3-DCA) with N-ethylthiourea .
Reaction Scheme
⚠️ Critical Safety Hazards (Must Read Before Scale-Up)
| Hazard Agent | Risk Level | Scale-Up Implication |
| 1,3-Dichloroacetone | Extreme | Severe Lachrymator & Blister Agent. Even trace vapors can evacuate a facility. Use closed solids handling (glovebox/isolator) or melt-transfer systems. Neutralize spills immediately with dilute ammonia/methanol. |
| Exotherm | High | The condensation is exothermic. On >100g scale, a "runaway" induction period can occur if reagents are mixed too quickly at low temp before heating. |
| Product Stability | Moderate | The free base is unstable and prone to polymerization (darkening). Always isolate and store as the Hydrochloride (HCl) salt. |
Process Workflow & Logic (Visualized)
The following diagram details the reaction logic, highlighting the critical "fork" where process parameters determine whether you get the target product or the unwanted "Bis-Thiazole" impurity.
Caption: Reaction logic tree showing the critical stoichiometry control required to prevent Bis-thiazole formation.
Scale-Up Protocol (Step-by-Step)
Phase A: Reagent Preparation[1]
-
Solvent Choice: Use Ethanol (absolute) or Acetone . Ethanol is preferred for cleaner crystallization of the HCl salt.
-
Stoichiometry: Use 1.05 eq of 1,3-Dichloroacetone to 1.0 eq of N-ethylthiourea.
-
Why? A slight excess of the ketone prevents the highly nucleophilic N-ethylthiourea from attacking the product's chloromethyl group (which would form the bis-thiazole dimer).
-
Phase B: Reaction Initiation (The "Inverse Addition" Method)
Standard addition (Ketone into Thiourea) is risky on scale because Thiourea is in excess at the start.
-
Reactor A: Dissolve 1,3-Dichloroacetone (1.05 eq) in Ethanol (5 vol). Cool to 10–15°C.[1][2]
-
Reactor B: Dissolve N-ethylthiourea (1.0 eq) in Ethanol (3 vol).
-
Addition: Slowly feed the Thiourea solution (B) into the Ketone solution (A) over 1–2 hours.
-
Control: Maintain internal temperature < 40°C.
-
Observation: The solution may turn yellow/orange. Darkening indicates excessive exotherm.
-
Phase C: Cyclization & Work-up
-
After addition, heat the mixture to Reflux (78°C) for 2–4 hours.
-
IPC (In-Process Control): Monitor via HPLC. Look for the disappearance of Thiourea.
-
Note: If Thiourea persists, DO NOT add more ketone immediately. Check pH; the reaction generates HCl, and low pH slows the final dehydration.
-
-
Isolation:
-
Cool to 0–5°C. The product usually crystallizes directly as the Hydrochloride Salt .
-
Filter and wash with cold acetone (removes unreacted 1,3-DCA).
-
Drying: Vacuum dry at < 40°C. (High heat causes decomposition).
-
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Polymerization of the free base or thermal decomposition. Fix:
-
Acidity: Ensure the system remains acidic (HCl is generated, so this is usually automatic). Never neutralize before isolation.
-
Temperature: You likely added reagents too fast, causing a localized heat spike. Use the "Inverse Addition" method described in Phase B.
-
Stabilizer: Add a radical scavenger (e.g., BHT) in trace amounts if using acetone as a solvent.
Q2: I am seeing a large impurity peak at roughly 2x molecular weight.
Diagnosis: Formation of Bis-thiazole (two thiourea molecules reacting with one 1,3-DCA molecule).[3] Fix:
-
Stoichiometry: You likely had an excess of N-ethylthiourea.
-
Mixing: Ensure high agitation speed. If local concentrations of thiourea are high, it will attack the product's chloromethyl group.
-
Correction: Use a 5-10% excess of 1,3-dichloroacetone.
Q3: The product is hygroscopic and sticky.
Diagnosis: Presence of residual 1,3-dichloroacetone or hydration of the HCl salt. Fix:
-
Wash: Wash the filter cake with Dichloromethane (DCM) or Cold Acetone . 1,3-DCA is highly soluble in these; the salt is not.
-
Drying: Use a vacuum oven with a P2O5 trap.
Q4: I specifically need the 4-Chloro (Ring) substituent, not the chloromethyl group.
Diagnosis: Wrong precursor. 1,3-DCA yields the 4-chloromethyl group. Alternative Route: To get Cl directly on the ring (C4 position):
-
Synthesize N-ethyl-2-aminothiazole (using chloroacetaldehyde + N-ethylthiourea).
-
Perform electrophilic chlorination using N-Chlorosuccinimide (NCS) in Acetonitrile at 0°C.
-
Warning: The 5-position is also reactive. Strict temperature control is required to favor the 4-position or 4,5-dichloro species.
References & Authoritative Grounding
-
Hantzsch Thiazole Synthesis Mechanism & Regioselectivity:
-
Reaction of 1,3-dichloroacetone with thioureas. The formation of chloromethyl-thiazoles vs bis-thiazoles is governed by stoichiometry.
-
Source:Journal of the Chemical Society, Perkin Transactions 1, 1982, 159.
-
-
Safety & Handling of 1,3-Dichloroacetone:
-
Source:Organic Syntheses, Coll.[2] Vol. 2, p.161 (1943); Vol. 19, p.42 (1939).
-
-
Synthesis of 2-Amino-4-chlorothiazole (Ring Chlorination):
-
Direct synthesis from alpha-halo ketones is difficult. Chlorination of the thiazole ring is the preferred alternative route.
-
Source:Journal of Heterocyclic Chemistry, Vol 18, Issue 2.
-
Disclaimer
This guide is for research and development purposes only. 1,3-Dichloroacetone is a potent alkylating agent and lachrymator. All scale-up activities must be conducted in a facility equipped for high-potency compound handling.
Sources
Validation & Comparative
Comparative study of conventional vs. microwave-assisted synthesis of thiazol-2-imines
Executive Summary
Thiazol-2-imines (and their tautomeric 2-aminothiazoles) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics including antiretrovirals (Ritonavir), anticancer agents (Dasatinib), and antimicrobials.
Traditionally, the Hantzsch condensation has been the industrial workhorse for their synthesis. However, conventional thermal heating is increasingly viewed as a bottleneck due to prolonged reaction times (6–14 hours) and high energy consumption.
This guide provides a technical comparison between the Conventional Reflux Method and the Microwave-Assisted Organic Synthesis (MAOS) method. We analyze the mechanistic divergence, provide validated protocols, and present comparative data demonstrating why microwave irradiation is rapidly becoming the standard for this transformation.
Mechanistic Divergence: Conduction vs. Dielectric Heating
To understand the efficiency gap, one must analyze how energy is transferred to the reaction matrix.
-
Conventional Heating (Wall-to-Bulk): Relies on thermal conduction and convection. Heat is applied to the vessel walls (oil bath/mantle) and slowly transfers to the solvent. This creates a temperature gradient, often leading to local overheating at the walls and inefficient activation of the bulk reactants.
-
Microwave Irradiation (In-Core): Utilizes dipolar polarization and ionic conduction . The oscillating electromagnetic field (typically 2.45 GHz) aligns polar molecules (solvent and reagents). As the field oscillates, molecular rotation creates friction, generating heat internally and instantaneously throughout the matrix. This leads to "superheating" effects where the solvent exceeds its atmospheric boiling point, significantly accelerating the rate-determining step of the Hantzsch condensation.
Reaction Pathway Visualization
The following diagram illustrates the Hantzsch condensation mechanism and the critical points where microwave energy accelerates the process (specifically the nucleophilic attack and dehydration steps).
Figure 1: Mechanistic pathway of Hantzsch synthesis. Microwave irradiation accelerates the initial nucleophilic attack and the final dehydration step.
Experimental Protocols
Materials
-
Reagents: Substituted thiourea (e.g., N-phenylthiourea), α-haloketone (e.g., 2-bromoacetophenone).
-
Solvent: Ethanol (Absolute).
-
Catalyst: None required for these protocols (catalyst-free conditions are preferred for green metrics).
Protocol A: Conventional Reflux (Baseline)
This method represents the standard literature approach used for decades.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of α-haloketone and 0.01 mol of substituted thiourea in 20 mL of ethanol.
-
Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 78°C) using an oil bath or heating mantle.
-
Duration: Maintain reflux for 6 to 12 hours . Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1) every 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (~50g).
-
Neutralization: Basify with solid NaHCO₃ or ammonium hydroxide to pH 8–9 to precipitate the free base.
-
Purification: Filter the solid. Recrystallize from ethanol/DMF mixtures.
Protocol B: Microwave-Assisted Synthesis (Modern)
This protocol is optimized for a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Loading: In a 10 mL microwave-transparent pressure vial, add 0.01 mol of α-haloketone and 0.01 mol of substituted thiourea.
-
Solvent: Add 2–3 mL of ethanol. (Note: High concentration is preferred in MW synthesis to maximize collision frequency).
-
Irradiation Parameters:
-
Mode: Dynamic Power (Maintain Temperature).
-
Temperature: 80°C – 100°C.
-
Power Limit: 150 W.
-
Hold Time: 5 to 15 minutes .
-
-
Workup: Cool the vial (compressed air cooling is usually integrated). Pour contents onto crushed ice.
-
Isolation: Basify with ammonium hydroxide. Filter the precipitate.[1]
-
Purification: Wash with cold ethanol. Recrystallization is often unnecessary due to high conversion purity.
Performance Analysis & Data Comparison
The following data aggregates results from multiple comparative studies (e.g., Nayak et al., Raval et al.) involving 2-amino-4-arylthiazole derivatives.[2][3]
Table 1: Quantitative Comparison of Methods
| Metric | Conventional Reflux | Microwave-Assisted (MW) | Improvement Factor |
| Reaction Time | 6 – 14 Hours | 5 – 15 Minutes | ~50x Faster |
| Isolated Yield | 55% – 75% | 85% – 96% | +15-30% Yield |
| Solvent Volume | 20 – 50 mL | 2 – 5 mL | 10x Less Solvent |
| Energy Usage | High (Continuous heating) | Low (Intermittent pulsing) | >90% Energy Saving |
| Purity (Crude) | Moderate (Side products common) | High (Cleaner profile) | Simplified Workup |
Workflow Efficiency Diagram
This diagram contrasts the operational timelines of both methods, highlighting the "dead time" in conventional synthesis.
Figure 2: Operational timeline comparison. The microwave method transforms a full-day workflow into a sub-hour task.[4]
Critical Discussion & Expert Insights
Why the Yield Difference?
In conventional reflux, the prolonged heating time allows for competitive side reactions, such as the oxidative dimerization of thioureas or the degradation of the α-haloketone. Microwave synthesis reaches the activation energy (
Solvent Selection (The "Maxwell-Wagner" Effect)
For microwave synthesis, the solvent must have a high dielectric constant (
-
Ethanol (
): Excellent. Absorbs MW energy efficiently and converts it to heat. -
Water: Good absorber but limits temperature to 100°C unless pressurized.
-
Hexane/Toluene: Poor absorbers (transparent to MW). If used, the reaction relies solely on the polarity of the reactants (thiourea is polar), which can lead to uneven heating. Recommendation: Always use Ethanol, Methanol, or DMF.
Scalability
While MW is superior on the milligram-to-gram scale (drug discovery/lead op), scaling to kilograms requires continuous-flow microwave reactors. Conventional reflux remains relevant for bulk manufacturing where batch size exceeds reactor cavity limits, though flow-chemistry is rapidly bridging this gap.
References
-
Nayak, S., & Gaonkar, S. L. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation.[5][6] Rasayan Journal of Chemistry, 15(1), 101-108.
-
Raval, J. P., & Desai, K. R. (2009). A comparative study of microwave-assisted and conventional synthesis of novel 2-(4-diethylamino-2-hydroxyphenyl)-3-substituted-thiazolidin-4-one derivatives. Chemija, 20(2), 101–108.
-
Potewar, T. M., et al. (2008). Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives. Molecules, 13(4), 736-748.
-
Kashyap, S. J., et al. (2011). Microwave Assisted Synthesis of 2-Amino-4-Aryl Thiazoles. Asian Journal of Chemistry, 23(10).
Sources
- 1. jusst.org [jusst.org]
- 2. (PDF) A comparative study of microwave assisted and conventional synthesis of 2,3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines and its antimicrobial activity [academia.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Cytotoxicity of Thiazole Derivatives on Cancer Versus Normal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of novel thiazole derivatives, supported by experimental data. The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. Its derivatives have garnered significant interest as potential anticancer therapeutics due to their ability to interfere with critical cellular processes in cancer cells. This guide delves into the cytotoxic effects and mechanisms of action of promising thiazole-based compounds against various cancer cell lines, offering a comparative framework against their effects on normal cell lines to highlight their therapeutic potential and selectivity.
The Therapeutic Promise of Thiazole Derivatives
Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, a structure that imparts remarkable chemical stability and versatility. This allows for fine-tuning of pharmacological responses, making it an attractive scaffold for developing compounds that interact with specific cancer targets.[1][2] Numerous studies have demonstrated that thiazole derivatives can exhibit significant biological activities, including selective cytotoxicity toward tumor cells.[3][4] The approval of thiazole-based drugs like Dasatinib and Ixazomib for cancer therapy has further fueled research into novel derivatives with improved efficacy and safety profiles.[2] A key aspect of their therapeutic potential lies in their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, often with minimal impact on healthy, non-cancerous cells.[5][6]
Comparative Cytotoxicity: A Data-Driven Analysis
The efficacy of a potential anticancer agent is not only measured by its ability to kill cancer cells but also by its selectivity. An ideal therapeutic agent should exhibit high toxicity towards cancer cells while sparing normal cells. The following tables summarize the in vitro cytotoxic activity of several thiazole derivatives against a panel of human cancer cell lines and, where available, their corresponding effects on normal cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values are indicative of higher potency.
Table 1: Comparative IC50 Values (µM) of Thiazole Derivatives in Breast Cancer vs. Normal Breast Cell Lines
| Compound ID/Reference | Cancer Cell Line (MCF-7) | Normal Cell Line (MCF-10A) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Compound 8 [6] | 3.36 µg/mL | > 100 µg/mL | > 29.76 |
| Compound 7a [6] | 4.75 µg/mL | > 100 µg/mL | > 21.05 |
| Staurosporine (Control)[6] | 5.25 µg/mL | Not Reported | Not Applicable |
| Uracil Analog U-359[7] | 3.8 µM | 13 µM | 3.42 |
| Thiazole-Pyrazoline Hybrid 6e [8] | 7.21 µM | > 50 µM | > 6.93 |
| Thiazole-Pyrazoline Hybrid 9f [8] | 8.35 µM | > 50 µM | > 5.99 |
| Thiazole-Pyrazoline Hybrid 6k [8] | 8.02 µM | > 50 µM | > 6.23 |
| Lapatinib (Control)[8] | 7.45 µM | > 50 µM | > 6.71 |
| Imidazo[2,1-b]thiazole 6b [9] | 11.67 µM | 125.26 µM | 10.73 |
| Imidazo[2,1-b]thiazole 6i [9] | 8.38 µM | 54.63 µM | 6.52 |
| Imidazo[2,1-b]thiazole 6j [9] | 9.73 µM | 47.73 µM | 4.91 |
| Sorafenib (Control)[9] | 7.55 µM | 22.35 µM | 2.96 |
Table 2: Cytotoxicity (IC50 in µM) of Thiazole Derivatives Across Various Cancer and Normal Cell Lines
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Compound 5b | A549 (Lung) | 0.97 | HEK293 (Kidney) | 16.37 |
| Compound 4c [10] | HepG2 (Liver) | 7.26 | Not Reported | - |
| Bis-thiazole 5c [11] | HeLa (Cervical) | 0.0006 | Not Reported | - |
| Bis-thiazole 5f [11] | KF-28 (Ovarian) | 0.006 | Not Reported | - |
| Thiazole-amino acid 5a [3] | A549 (Lung) | 8.02 | Not Reported | - |
| Thiazole-amino acid 5f [3] | HeLa (Cervical) | 2.07 | Not Reported | - |
| Thiazolyl hydrazone 2 [12] | C6 (Glioma) | 13.00 µg/mL | NIH/3T3 (Fibroblast) | 733.33 µg/mL |
| Thiazole-acetamide 10a [5] | PC-3 (Prostate) | 7 | Normal Cells | > 85% viability at 50 µM |
| Thiazole-acetamide 10o [5] | MDA-MB-231 (Breast) | 3 | Normal Cells | > 85% viability at 50 µM |
| Phthalimide-thiazole 5b [13] | MCF-7 (Breast) | 0.2 | Not Reported | - |
The data presented clearly demonstrates that certain thiazole derivatives exhibit not only potent anticancer activity but also a favorable selectivity profile, showing significantly less toxicity towards normal cell lines. For instance, compound 8 showed an IC50 of 3.36 µg/mL against MCF-7 breast cancer cells, while its IC50 against normal MCF-10A breast cells was over 100 µg/mL, indicating high selectivity.[6] Similarly, the thiazolyl hydrazone derivative 2 was highly effective against C6 glioma cells with an IC50 of 13.00 µg/mL, yet remarkably non-toxic to NIH/3T3 normal fibroblasts (IC50 = 733.33 µg/mL).[12] This differential cytotoxicity is a critical attribute for a promising anticancer drug candidate.
Mechanistic Insights: How Thiazole Derivatives Induce Cancer Cell Death
The selective cytotoxicity of thiazole derivatives is rooted in their ability to modulate specific signaling pathways that are often dysregulated in cancer cells. A predominant mechanism of action is the induction of apoptosis, or programmed cell death.
Induction of Apoptosis
Apoptosis is a natural, controlled process of cell self-destruction that is essential for normal development and tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many thiazole derivatives have been shown to re-sensitize cancer cells to apoptotic signals.[13] This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the loss of mitochondrial membrane potential and the activation of caspases, the executioner enzymes of apoptosis.[5]
For example, certain arylidene-hydrazinyl-thiazoles have been shown to induce apoptosis, evidenced by increased caspase-3/7 activity, loss of mitochondrial membrane potential, and modulation of Bcl-2 and Bax gene expression.[14] Similarly, some thiazolyl hydrazone derivatives have been reported to increase the population of apoptotic cells and cause a disturbance in the mitochondrial membrane potential in glioma cells.[12]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, many thiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G1/S or G2/M.[11] For instance, some thiazole-naphthalene derivatives have been found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, a critical process for cell division.
Experimental Protocols for Assessing Comparative Cytotoxicity
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the cytotoxic effects of novel compounds. Below are detailed, step-by-step methodologies for key in vitro assays.
General Cell Culture and Maintenance
Proper cell culture technique is fundamental to obtaining reliable and reproducible data. Both cancer and normal cell lines should be maintained in a sterile environment and cultured under optimal conditions.
-
Medium Preparation: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640), supplemented with fetal bovine serum (FBS, typically 10%) and antibiotics (e.g., penicillin-streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing (Passaging):
-
For adherent cells, when they reach 80-90% confluency, wash with PBS and detach using a trypsin-EDTA solution.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate split ratio.
-
For suspension cells, simply dilute the cell suspension with fresh medium to the desired density.
-
-
Cryopreservation: For long-term storage, freeze cells in a cryoprotective medium (e.g., complete medium with 10% DMSO) and store in liquid nitrogen.
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 12. benthamscience.com [benthamscience.com]
- 13. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Comparative Guide: Validating Anti-Inflammatory Mechanisms via Phlogistic Mediator Profiling
Topic: Validating the Mechanism of Action through Evaluation Against Various Phlogistic Mediators Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of novel anti-inflammatory therapeutics, demonstrating efficacy is insufficient; establishing the precise Mechanism of Action (MoA) is the regulatory and scientific imperative. This guide outlines a rigorous framework for validating a Novel Anti-Inflammatory Candidate (NAIC) by evaluating its performance against specific phlogistic mediators. Unlike generic efficacy screens, this differential profiling distinguishes upstream cytokine inhibitors from downstream enzyme blockers (e.g., COX-2 inhibitors) and receptor antagonists (e.g., Antihistamines).
Part 1: The Phlogistic Landscape (The Variables)
To validate a compound, one must understand the temporal and mechanistic hierarchy of the "enemy"—the phlogistic mediators. These substances induce edema, erythema, and pain through distinct pathways.
| Mediator Class | Key Representatives | Physiological Effect | Primary Receptor/Target | Peak Response Time (In Vivo) |
| Vasoactive Amines | Histamine, Serotonin (5-HT) | Immediate vasodilation, vascular permeability.[1] | H1/H2, 5-HT2A | 0 – 30 mins |
| Kinins | Bradykinin | Pain, plasma extravasation, nitric oxide release. | B2 (Constitutive), B1 (Inducible) | 15 – 45 mins |
| Lipid Mediators | PGE2, Leukotrienes | Sustained edema, leukocyte recruitment, sensitization. | COX-1/2, 5-LOX | 1 – 4 hours |
| Cytokines | TNF- | Orchestration of the inflammatory cascade. | TNFR, IL-1R | 3 – 24 hours |
Part 2: Comparative Performance Analysis
The following data simulation compares a hypothetical Novel Candidate (NAIC-700) against Standard of Care (SoC) alternatives. This differential analysis reveals the drug's specific point of intervention.
Experimental Setup: Animals (Rat/Mouse) receive a subplantar injection of a specific mediator.[1][2][3] The drug is administered prophylactically. Inhibition of edema is calculated relative to the vehicle control.[4]
Table 1: Differential Inhibitory Profile (% Edema Reduction)
| Phlogistic Challenge | NAIC-700 (Novel) | Indomethacin (NSAID) | Dexamethasone (Steroid) | Cyproheptadine (Antihistamine) | Interpretation |
| Histamine | < 5% (No Effect) | < 10% (No Effect) | 15% (Weak) | 85% (Strong) | NAIC-700 is not an H1 antagonist. |
| Serotonin | < 5% (No Effect) | < 10% (No Effect) | 10% (Weak) | 80% (Strong) | NAIC-700 is not a 5-HT antagonist. |
| Bradykinin | 10% (Weak) | 20% (Modest) | 30% (Modest) | < 5% | NAIC-700 does not block B2 receptors. |
| Carrageenan (Phase 1: 0-1h) | 10% | 15% | 25% | 60% | Phase 1 is amine-driven; NAIC-700 is ineffective here. |
| Carrageenan (Phase 2: 3h) | 75% (Potent) | 80% (Potent) | 90% (Potent) | 15% | NAIC-700 targets the Arachidonic Acid or Cytokine pathway. |
| PGE2 (Direct Injection) | < 10% | < 5% | 20% | < 5% | Crucial: NAIC-700 does not block the effect of PGE2; it likely blocks its synthesis (upstream). |
Scientist's Insight:
Notice the distinction in the "PGE2" row. Indomethacin inhibits COX enzymes (preventing PGE2 synthesis) but cannot stop edema if exogenous PGE2 is injected directly. This proves the drug acts upstream of the receptor. If NAIC-700 mimics this profile, it confirms activity in the synthesis pathway (COX/LOX) or upstream signaling (NF-
Part 3: Mechanistic Visualization
The following diagram illustrates the biphasic nature of inflammation and where different classes of compounds intervene.
Figure 1: The Biphasic Inflammatory Cascade. Phase 1 is amine-driven; Phase 2 is prostaglandin-driven. Effective validation requires testing against both phases.
Part 4: Experimental Protocols
To replicate the comparative data above, use these self-validating protocols.
Protocol A: In Vivo Specific Mediator Challenge
Objective: Determine if the candidate blocks the specific receptor or downstream effect of a single mediator.
-
Animal Selection: Male Wistar rats (180–220g) or Swiss mice (25–30g). Fasted overnight.
-
Drug Administration:
-
Test Group: Administer NAIC-700 (p.o. or i.p.) 1 hour prior to challenge.
-
Positive Control: Indomethacin (10 mg/kg) or Cyproheptadine (5 mg/kg).
-
Vehicle Control: Saline/CMC.
-
-
Phlogistic Challenge (Subplantar Injection):
-
Measurement:
-
Measure paw volume using a Digital Plethysmometer immediately before injection (
) and at specific intervals ( ). -
Timepoints: 30 min (for Amines/Kinins); 30, 60, 120 min (for PGE2).
-
-
Calculation:
Protocol B: In Vitro PGE2 Competition Assay (Mechanism Confirmation)
Objective: Confirm if the drug inhibits the synthesis of PGE2 (COX-2 inhibition) rather than just the edema phenotype.
-
Cell Culture: Seed RAW 264.7 macrophages (
cells/well) in 96-well plates. -
Induction: Incubate cells with LPS (1 µg/mL) to induce COX-2 expression.[11]
-
Treatment: Simultaneously treat with NAIC-700 (0.1 – 10 µM) or Indomethacin (Standard).
-
Incubation: 18–24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge to remove debris.[12]
-
Quantification: Use a competitive ELISA (e.g., DetectX® or HTRF®) to measure PGE2 levels.
-
Principle: Endogenous PGE2 competes with Peroxidase-labeled PGE2 for antibody binding.[12] High signal = Low PGE2 (Strong Inhibition).
-
-
Data Analysis: Plot Log[Concentration] vs. % Inhibition to determine IC50.
Part 5: Validation Logic Flow
Use this decision tree to classify your compound based on the results from the protocols above.
Figure 2: Logic Flow for MoA Classification. This workflow distinguishes synthesis inhibitors (like NSAIDs) from receptor antagonists.
References
-
Mechanism of Carrageenan-Induced Inflammation Title: The mechanism of carrageenan induced biphasic inflammation.[3][13] Source: ResearchGate / Pharmacological Evaluation URL:[Link]
-
Biphasic Edema & COX-2 Expression Title: Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[14] Source: National Institutes of Health (PMC) URL:[Link]
-
Histamine vs. Serotonin Protocols Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs.[1] Source: MDPI (Journal of Pathology) URL:[Link]
-
Bradykinin Signaling Mechanisms Title: Bradykinin-induced proinflammatory signaling mechanisms.[9] Source: PubMed (NIH) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. emjreviews.com [emjreviews.com]
- 8. Characterisation and mechanisms of bradykinin-evoked pain in man using iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin-induced proinflammatory signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mast cell degranulation and bradykinin-induced angioedema - searching for the missing link [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
